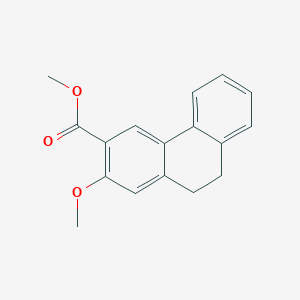![molecular formula C16H16O3 B14422441 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan CAS No. 82994-17-0](/img/no-structure.png)
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan is an organic compound with the molecular formula C16H16O3 It belongs to the dibenzofuran family, characterized by a fused ring structure consisting of two benzene rings and one furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as methoxy-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts like palladium on carbon (Pd-C) and solvents such as ethyl acetate.
Temperature and Time: The reaction is usually carried out at elevated temperatures, around 210°C, for a duration of approximately 2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd-C).
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd-C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethoxydibenzofuran: A related compound with similar structural features but lacking the additional methyl groups.
1,9-Dimethyldibenzofuran: Another related compound with methyl groups but without the methoxy substituents.
Uniqueness
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
| 82994-17-0 | |
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3,7-dimethoxy-1,9-dimethyldibenzofuran |
InChI |
InChI=1S/C16H16O3/c1-9-5-11(17-3)7-13-15(9)16-10(2)6-12(18-4)8-14(16)19-13/h5-8H,1-4H3 |
Clé InChI |
QAADZVDEFJSHAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)

![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
